![molecular formula C10H17ClF3N B3019264 [2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride CAS No. 2247102-85-6](/img/structure/B3019264.png)
[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is a chemical compound with the molecular formula C10H17ClF3N and a molecular weight of 243.7 g/mol. This compound features a bicyclo[2.2.2]octane core structure, which is a privileged structure found in many natural products and synthetic compounds . The trifluoromethyl group (-CF3) attached to the bicyclo[2.2.2]octane ring enhances the compound’s chemical stability and biological activity .
Mechanism of Action
Mode of Action
It contains a trifluoromethyl group, which is known to exhibit numerous pharmacological activities . The trifluoromethyl group can interact with various biological targets, potentially altering their function and leading to changes at the cellular level .
Biochemical Pathways
Compounds containing trifluoromethyl groups are known to be involved in a wide range of biochemical reactions
Result of Action
Given the presence of the trifluoromethyl group, it is plausible that the compound could have a range of effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride typically involves the cycloaddition reactions of cyclohexenones with electron-deficient alkenes . These reactions are often catalyzed by enamine or iminium catalysts under mild and metal-free conditions . The reaction conditions are optimized to achieve high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes to isolate the desired product. The use of organic bases and mild reaction conditions ensures operational simplicity and scalability .
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is used as a building block for synthesizing complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for developing new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential to treat various diseases. Its unique structure allows it to interact with specific biological targets, leading to potential therapeutic effects .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
- [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanamine hydrochloride
- Bicyclo[2.2.2]octane-1-methanamine, 4-(trifluoromethyl)-, hydrochloride
Uniqueness
Compared to similar compounds, [2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group at the 2-position of the bicyclo[2.2.2]octane ring . This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[2-(trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(6-14)5-7-1-3-8(9)4-2-7;/h7-8H,1-6,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBUTXWERKZSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
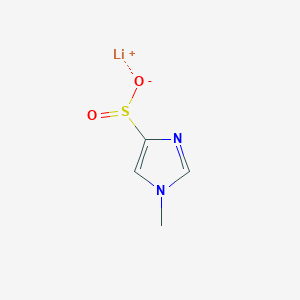
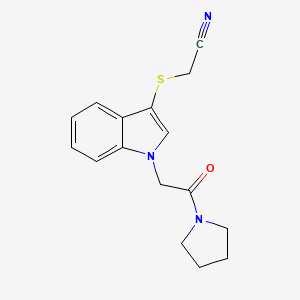
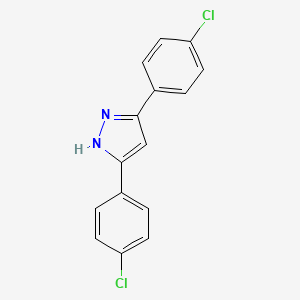
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)
![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3019187.png)
![1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3019191.png)
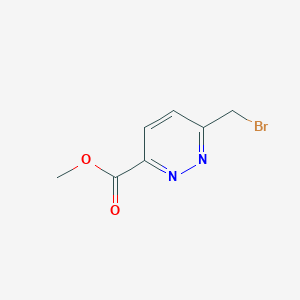
![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
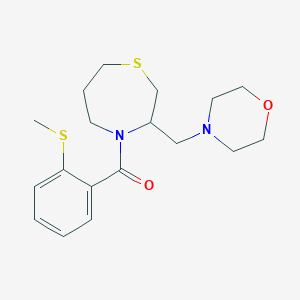
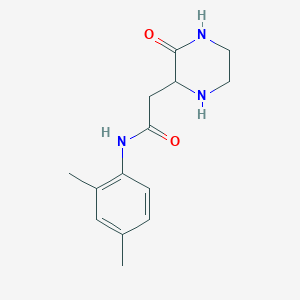
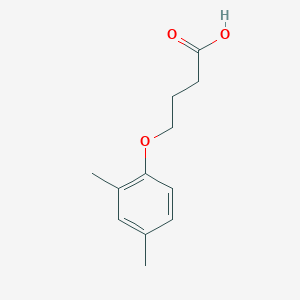
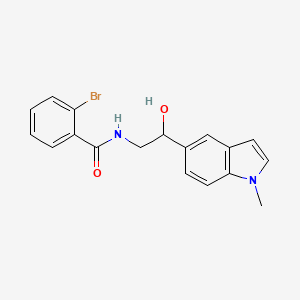
![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)

